molecular formula C17H14F3N3O2 B12490982 3-hydroxy-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12490982
M. Wt: 349.31 g/mol
InChI Key: GOIAUFJSZXLWNC-UHFFFAOYSA-N
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Description

4-[2-(trifluoromethyl)phenyl]-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pyrazoloquinoline core. The presence of the trifluoromethyl group imparts significant chemical stability and unique reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trifluoromethyl)phenyl]-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a suitable phenylhydrazine derivative, followed by its condensation with a quinoline derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)phenyl]-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazoloquinoline core.

Scientific Research Applications

4-[2-(trifluoromethyl)phenyl]-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-trifluoro-1-phenylbutane-1,3-dione: Another trifluoromethyl-containing compound with different structural features.

    Imidazole derivatives: Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

4-[2-(trifluoromethyl)phenyl]-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific combination of a pyrazoloquinoline core and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)9-5-2-1-4-8(9)12-13-10(6-3-7-11(13)24)21-15-14(12)16(25)23-22-15/h1-2,4-5,12H,3,6-7H2,(H3,21,22,23,25)

InChI Key

GOIAUFJSZXLWNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4C(F)(F)F)C(=O)C1

Origin of Product

United States

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